

Application of 15-epi Travoprost in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 15-epi Travoprost

Cat. No.: B585541

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost is a prostaglandin F2 α analog used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. As with any pharmaceutical active ingredient, ensuring its purity and quality is paramount for safety and efficacy. **15-epi Travoprost** is a stereoisomeric impurity of Travoprost, differing in the configuration at the C-15 hydroxyl group. Its presence in the drug substance or product must be monitored and controlled within acceptable limits. These application notes provide detailed protocols and data for the use of **15-epi Travoprost** as a reference standard in the quality control of Travoprost.

Role of 15-epi Travoprost in Quality Control

15-epi Travoprost serves as a critical reference standard for several quality control applications:

- **Impurity Profiling:** As a known impurity, a certified reference standard of **15-epi Travoprost** is essential for the identification and quantification of this impurity in batches of Travoprost drug substance and drug product.
- **Analytical Method Development and Validation:** The reference standard is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC)

and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), ensuring they are specific, accurate, and precise for the separation and quantification of Travoprost from its impurities.

- Stability Studies: During forced degradation studies, **15-epi Travoprost** can be used to confirm the identity of degradation products formed under various stress conditions (e.g., acid, base, oxidation, heat, light).[1][2]

Data Presentation

The following tables summarize key quantitative data for the analysis of Travoprost and its impurities.

Table 1: Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Travoprost	C ₂₆ H ₃₅ F ₃ O ₆	500.55	157283-68-6
15-epi Travoprost	C ₂₆ H ₃₅ F ₃ O ₆	500.55	1420791-14-5

Table 2: Representative Chromatographic Data for Travoprost and Impurities

Compound	Typical Retention Time (min)	Relative Retention Time (RRT)
Travoprost	10.0	1.00
15-epi Travoprost	~11.5	~1.15
5,6-trans Isomer	~11.0	~1.10
Travoprost free acid	~4.5	~0.45
15-keto Travoprost	~9.2	~0.92

Note: Retention times and relative retention times are approximate and can vary depending on the specific chromatographic conditions.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Travoprost and 15-epi Travoprost

This protocol describes a representative reversed-phase HPLC method for the separation of Travoprost and its stereoisomeric impurity, **15-epi Travoprost**.

1. Materials and Reagents

- Travoprost Reference Standard
- **15-epi Travoprost** Reference Standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (analytical grade)

2. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient	60% B to 80% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 220 nm
Injection Volume	10 µL

3. Standard and Sample Preparation

- **Standard Stock Solution:** Accurately weigh and dissolve Travoprost and **15-epi Travoprost** reference standards in acetonitrile to obtain a concentration of 1 mg/mL.
- **Working Standard Solution:** Dilute the stock solutions with mobile phase to a final concentration of approximately 0.04 mg/mL for Travoprost and a lower, relevant concentration for **15-epi Travoprost** (e.g., 0.0004 mg/mL for a 1% impurity level).
- **Sample Solution:** Prepare the sample containing Travoprost at a concentration of approximately 0.04 mg/mL in mobile phase.

4. System Suitability

- Inject the working standard solution six times.
- The relative standard deviation (RSD) for the peak area of Travoprost should be not more than 2.0%.
- The resolution between the Travoprost and **15-epi Travoprost** peaks should be not less than 1.5.

5. Analysis

- Inject the sample solution and identify the peaks of Travoprost and **15-epi Travoprost** by comparing the retention times with those of the reference standards.
- Quantify the amount of **15-epi Travoprost** in the sample using the peak area of the standard.

Protocol 2: Forced Degradation Study of Travoprost

This protocol outlines a general procedure for conducting forced degradation studies on Travoprost to identify potential degradation products, including **15-epi Travoprost**.

1. Stress Conditions

- **Acid Hydrolysis:** 0.1 M HCl at 60 °C for 24 hours.
- **Base Hydrolysis:** 0.1 M NaOH at 60 °C for 24 hours.

- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: 80 °C for 48 hours (solid state).[2]
- Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

2. Sample Preparation

- Prepare a solution of Travoprost at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
- For hydrolytic and oxidative studies, add the stress agent to the Travoprost solution.
- For thermal and photolytic studies, expose the solid drug substance to the stress conditions.
- After the specified time, neutralize the acidic and basic samples.
- Dilute the samples to a suitable concentration (e.g., 0.04 mg/mL) with the mobile phase for HPLC analysis.

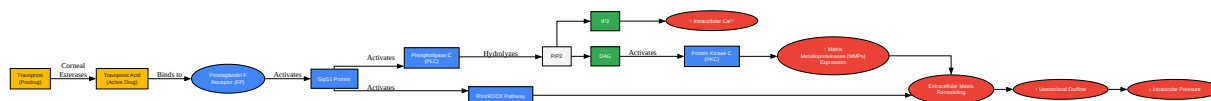
3. Analysis

- Analyze the stressed samples using the HPLC method described in Protocol 1.
- Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation products.
- Use the **15-epi Travoprost** reference standard to confirm the identity of any peak corresponding to this impurity.

Visualizations

Travoprost Signaling Pathway

Travoprost is a selective agonist for the prostaglandin F (FP) receptor.[3] Its binding initiates a signaling cascade that ultimately leads to a reduction in intraocular pressure.

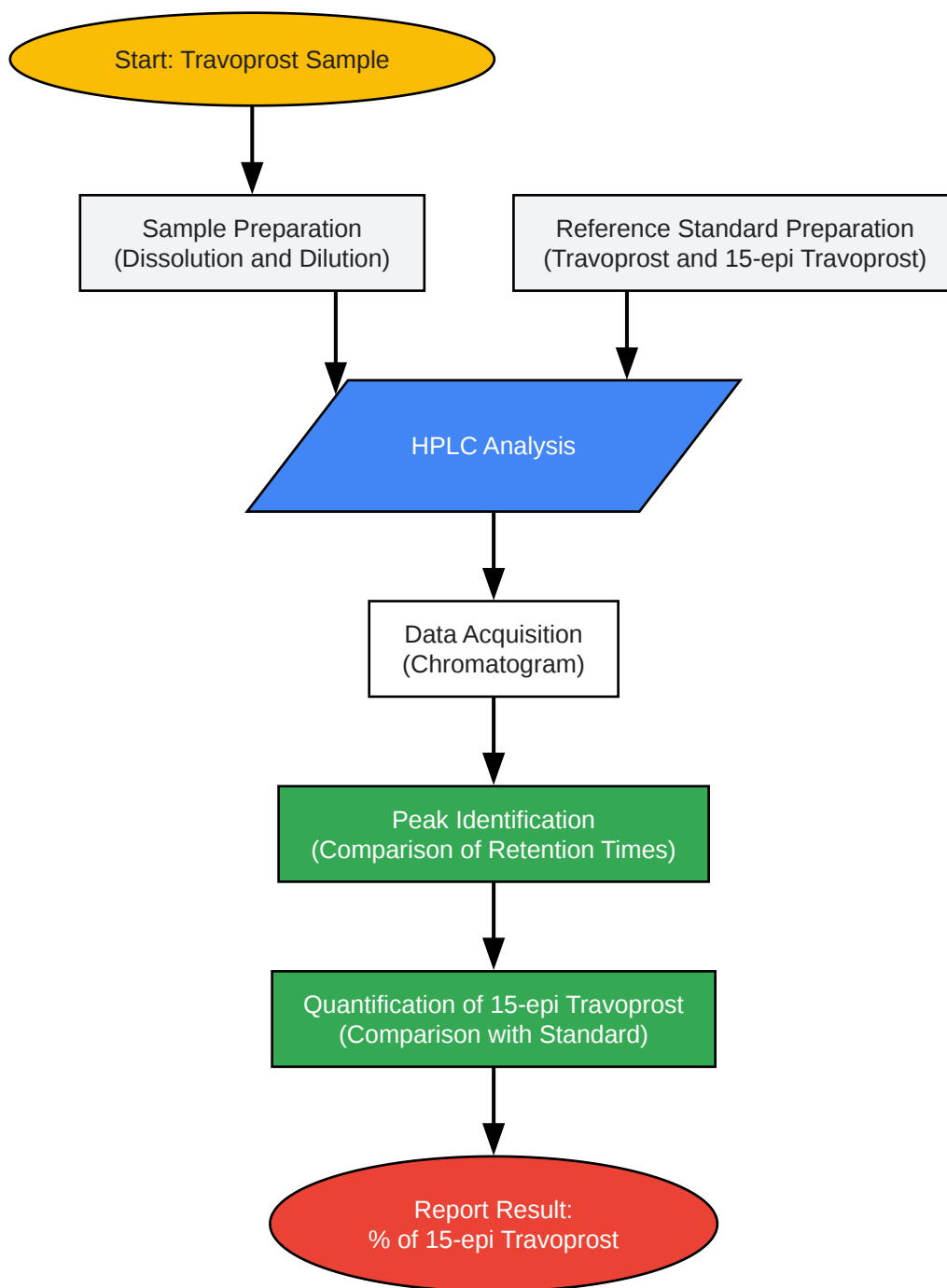


[Click to download full resolution via product page](#)

Travoprost FP Receptor Signaling Pathway

Experimental Workflow for Impurity Analysis

The following diagram illustrates the general workflow for the analysis of **15-epi Travoprost** as an impurity in a Travoprost sample.



[Click to download full resolution via product page](#)

Workflow for **15-epi Travoprost** Impurity Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of 15-epi Travoprost in Pharmaceutical Quality Control]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585541#application-of-15-epi-travoprost-in-pharmaceutical-quality-control]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com